molecular formula C16H25O4P B15165963 Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate CAS No. 190008-36-7

Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate

Cat. No.: B15165963
CAS No.: 190008-36-7
M. Wt: 312.34 g/mol
InChI Key: PVLLSHLBVPRUKO-UHFFFAOYSA-N
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Description

Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate is a chemical compound belonging to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a propylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 3-oxo-3-(4-propylphenyl)propyl group. One common method involves the use of diethyl phosphite and a ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as trifluoroboron etherate, at elevated temperatures (80-90°C) for an extended period (e.g., 16 hours) to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of new phosphonate compounds with different functional groups.

Scientific Research Applications

Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex phosphonate derivatives and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme inhibitors and other biologically active molecules.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate involves its interaction with molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate can be compared with other similar compounds, such as:

Properties

CAS No.

190008-36-7

Molecular Formula

C16H25O4P

Molecular Weight

312.34 g/mol

IUPAC Name

3-diethoxyphosphoryl-1-(4-propylphenyl)propan-1-one

InChI

InChI=1S/C16H25O4P/c1-4-7-14-8-10-15(11-9-14)16(17)12-13-21(18,19-5-2)20-6-3/h8-11H,4-7,12-13H2,1-3H3

InChI Key

PVLLSHLBVPRUKO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCP(=O)(OCC)OCC

Origin of Product

United States

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